molecular formula C11H14N4 B13633437 1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine

1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13633437
M. Wt: 202.26 g/mol
InChI Key: WSXHQPYGEYJIEX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol . It belongs to the 1,2,4-triazole chemical class, a nitrogen-rich heterocyclic scaffold of significant interest in medicinal and agricultural chemistry . While specific biological data for this particular analog is not available in the public domain, 1,2,4-triazole derivatives are widely researched for their diverse biological activities. Compounds based on this core structure have been reported to exhibit a range of pharmacological properties, including anticancer , antimicrobial , anticonvulsant , antiviral, and anti-inflammatory activities . Furthermore, the 1,2,4-triazole ring is a key structural component in several clinical drugs, such as the antifungal agents fluconazole and itraconazole, and the aromatase inhibitor letrozole used in cancer therapy . The presence of the amine functional group on the triazole ring enhances its potential as a versatile building block for further chemical synthesis, for instance in the preparation of Schiff bases or coordination complexes with metals . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H14N4/c1-8-3-4-9(2)10(5-8)6-15-7-13-11(12)14-15/h3-5,7H,6H2,1-2H3,(H2,12,14)

InChI Key

WSXHQPYGEYJIEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Condensation of Aminoguanidine Bicarbonate with Carboxylic Acids

A key approach to synthesizing 1,2,4-triazole derivatives involves the condensation of aminoguanidine bicarbonate with carboxylic acids. This method has been reported for related compounds such as 3-methyl-1H-1,2,4-triazole-5-amine and 3-phenyl-1H-1,2,4-triazole-5-amine, which share structural similarities with the target compound. The reaction proceeds through the formation of an intermediate amino(hydrazinyl)methaniminium salt, which cyclizes to form the triazole ring system with an amino group at the 3-position. The substituent at the 1-position can be introduced by subsequent alkylation or by using substituted carboxylic acids in the condensation step if compatible.

N-Substitution via Nucleophilic Substitution on Guanidinosuccinimide Intermediates

Another pathway involves the preparation of N-substituted 1,2,4-triazoles by reacting guanidinosuccinimide intermediates with amines under microwave irradiation. This method has been successfully applied to aliphatic and aromatic amines to yield N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives. For aromatic amines such as 2,5-dimethylbenzylamine, the reaction sequence is adjusted to first prepare N-arylsuccinimides, which then react with aminoguanidine hydrochloride to form the triazole ring. This approach allows the introduction of the 2,5-dimethylbenzyl group at the nitrogen atom of the triazole ring, facilitating the formation of the target compound.

Stepwise Functionalization via Halogenated Triazole Intermediates

A more complex multi-step synthesis involves the preparation of halogenated triazole intermediates, such as 5-bromo-1-methyl-1H-1,2,4-triazole derivatives, followed by carboxylation and esterification steps. These intermediates can be further functionalized by catalytic hydrogenation or zinc-mediated reduction to introduce desired substituents. Although this method is primarily reported for methyl-substituted triazoles, the strategy can be adapted for benzyl-substituted analogs by modifying the starting materials and reaction conditions accordingly.

Detailed Synthetic Routes

Condensation Route Using Aminoguanidine Bicarbonate and 2,5-Dimethylbenzylcarboxylic Acid

Step Reagents and Conditions Description Notes
1 Aminoguanidine bicarbonate + 2,5-dimethylbenzylcarboxylic acid, reflux in suitable solvent Condensation to form intermediate amino(hydrazinyl)methaniminium salt Aminoguanidine bicarbonate is inexpensive and easy to handle
2 Cyclization under acidic or thermal conditions Formation of 1,2,4-triazole ring with amino group at C-3 Reaction monitored by NMR and IR spectroscopy
3 Purification by crystallization or chromatography Isolation of this compound Characterized by NMR, IR, and melting point analysis

Microwave-Assisted Nucleophilic Substitution on Guanidinosuccinimide

Step Reagents and Conditions Description Notes
1 Preparation of N-guanidinosuccinimide or N-arylsuccinimide Starting from succinic anhydride and aminoguanidine hydrochloride Choice depends on nucleophilicity of amine
2 Reaction with 2,5-dimethylbenzylamine under microwave irradiation Nucleophilic ring opening and recyclization to form triazole Microwave irradiation enhances reaction rate and yield
3 Isolation and purification of product Yields of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) derivatives Suitable for aromatic amines like 2,5-dimethylbenzylamine

Multi-Step Halogenation, Carboxylation, and Reduction Route

Step Reagents and Conditions Description Notes
1 1H-1,2,4-triazole + potassium hydroxide + ethanol + chloromethane, reflux Formation of 1-methyl-1H-1,2,4-triazole Methylation step for N-1 substitution
2 Lithiation with n-butyllithium or LDA, followed by halogenation or silylation Formation of 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole Cooling in tetrahydrofuran solvent
3 Carboxylation with carbon dioxide under basic conditions Introduction of carboxylic acid group at C-3
4 Esterification with methanol and thionyl chloride Formation of methyl ester intermediate
5 Catalytic hydrogenation or zinc reduction Removal of bromine and formation of methyl formate derivative Adaptable for benzyl substituents with modification

Analytical Characterization Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • ^1H NMR spectra typically show signals corresponding to the aromatic protons of the 2,5-dimethylbenzyl group, the amino protons at the 3-position of the triazole, and methyl groups on the benzyl ring.
    • ^13C NMR confirms the presence of triazole carbons, methyl carbons, and benzyl carbons with characteristic chemical shifts.
  • Infrared (IR) Spectroscopy:
    • Bands corresponding to N-H stretching of amino groups and aromatic C-H stretching confirm functional groups.
  • X-ray Crystallography:
    • Used to confirm the molecular structure and tautomeric forms of the triazole ring in some cases.
  • Mass Spectrometry:
    • Confirms molecular weight and fragmentation pattern consistent with the target compound.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Condensation with aminoguanidine bicarbonate Aminoguanidine bicarbonate, 2,5-dimethylbenzylcarboxylic acid Condensation, cyclization Simple, cost-effective Requires suitable substituted acid
Microwave-assisted nucleophilic substitution Guanidinosuccinimide, 2,5-dimethylbenzylamine Microwave irradiation, ring formation Fast, suitable for aromatic amines Requires microwave setup
Halogenation-carboxylation-reduction 1H-1,2,4-triazole, potassium hydroxide, chloromethane Multi-step halogenation, carboxylation, reduction Versatile for different substituents Multi-step, complex

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer and antiviral agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2,5-Dimethylbenzyl)-1H-1,2,4-triazol-3-amine with structurally related triazol-3-amine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties/Applications References
This compound C₁₁H₁₄N₄ 202.26 2,5-Dimethylbenzyl group High lipophilicity; potential anticancer activity (by analogy)
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉FN₄ 192.20 3-Fluorobenzyl group High purity (95%); pharmaceutical research
N-(2,5-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine C₁₃H₁₀Cl₂N₆ 321.16 Dichlorophenyl and pyridinyl groups Anticancer activity (in vitro studies)
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine C₁₅H₁₄N₄ 250.30 Phenyl and p-tolyl groups Anticancer agent; 73% synthetic yield
1,5-Diphenyl-1H-1,2,4-triazol-3-amine C₁₄H₁₂N₄ 236.27 Dual phenyl substituents Synthetic versatility; material science applications

Key Observations:

  • Synthetic Yield: Derivatives like 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine achieve higher yields (73%) compared to dichlorophenyl analogs (62%), suggesting steric and electronic effects influence reaction efficiency .
  • Biological Activity: Dichlorophenyl and pyridinyl substituents correlate with anticancer activity, implying that electron-withdrawing groups may enhance target binding .

Biological Activity

1-(2,5-Dimethylbenzyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer properties, and mechanisms of action.

  • Molecular Formula : C11H14N4
  • Molecular Weight : 202.26 g/mol
  • CAS Number : 1249118-60-2
  • IUPAC Name : 1-[(2,5-dimethylphenyl)methyl]-1,2,4-triazol-3-amine

Antimicrobial and Antifungal Properties

Research indicates that triazole derivatives exhibit significant antimicrobial and antifungal activities. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes. For instance, studies have shown that triazole compounds can effectively inhibit the growth of various pathogenic fungi and bacteria.

Microorganism Activity Reference
Candida albicansInhibited growth
Escherichia coliModerate activity
Staphylococcus aureusEffective inhibition

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Triazole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways.

A notable study evaluated a series of triazole compounds against human cancer cell lines:

Cell Line IC50 (μM) Activity
HCT-116 (Colon)6.2Significant cytotoxicity
T47D (Breast)27.3Moderate cytotoxicity
MCF7 (Breast)43.4Lower activity compared to others

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific types of cancer cells .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : By targeting ergosterol synthesis in fungi, it disrupts cell membrane integrity.
  • Induction of Apoptosis : In cancer cells, it can trigger programmed cell death through various signaling pathways.

Study on Antifungal Activity

In a comparative study assessing various triazole derivatives for antifungal activity against Candida albicans, this compound demonstrated potent activity with an MIC value significantly lower than standard antifungal agents .

Evaluation Against Cancer Cell Lines

A molecular docking study indicated that this compound binds effectively to the active sites of enzymes involved in cancer proliferation pathways. The binding affinity was comparable to known inhibitors used in cancer therapy .

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